Formoxanthone A

概要

説明

Formoxanthone A is a naturally occurring compound isolated from the roots of the plant Cratoxylum formosum. It belongs to the class of xanthones, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential antibacterial, cytotoxic, and apoptosis-inducing properties .

準備方法

Synthetic Routes and Reaction Conditions: Formoxanthone A can be synthesized through chemical investigation of the roots of Cratoxylum formosum. The process involves the isolation and characterization of xanthones using spectroscopic methods . The synthetic route typically includes extraction with solvents like dichloromethane, followed by purification using chromatographic techniques.

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale synthesis and isolation from natural sources .

化学反応の分析

Types of Reactions: Formoxanthone A undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in the compound.

Reduction: This reaction can alter the oxidation state of the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

科学的研究の応用

Formoxanthone A has several scientific research applications, including:

Chemistry: It is used as a model compound for studying the chemical behavior of xanthones.

Medicine: Its cytotoxic properties are being explored for potential anticancer applications.

作用機序

Formoxanthone A exerts its effects primarily through the induction of apoptosis. It significantly reduces the viability of HeLa cells at a concentration of 25 micromolar . The compound interacts with molecular targets involved in the apoptosis pathway, leading to programmed cell death. Key signaling pathways such as PI3K/Akt and MAPK are modulated by this compound, contributing to its antiproliferative effects .

類似化合物との比較

Formoxanthone A is unique among xanthones due to its specific biological activities. Similar compounds include:

- Formoxanthone B

- Formoxanthone C

- Garcinone E

- Mangostanaxanthone IV

- Cowanine

- Mangosenone F

These compounds share structural similarities but differ in their specific biological activities and molecular targets . For instance, Garcinone E and Mangostanaxanthone IV also exhibit anticancer properties, but their mechanisms of action and efficacy may vary .

生物活性

Formoxanthone A is a xanthone derivative isolated from the gamboge resin of Garcinia species, particularly Cratoxylum formosum. This compound has garnered attention for its potential anticancer properties, alongside other biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

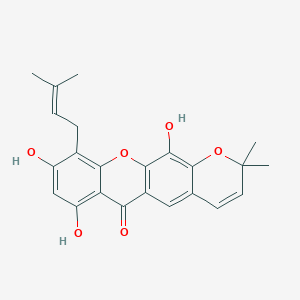

Chemical Structure

This compound belongs to the xanthone family, characterized by a fused benzopyran structure. Its molecular formula and structure contribute to its biological activity, particularly in inhibiting cancer cell proliferation.

Cytotoxicity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it inhibits the growth of tumor cells derived from lung cancer and other malignancies. The cytotoxicity is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 10.0 | |

| NCI-H187 (Small Cell) | 5.0 | |

| HepG2 (Liver Cancer) | 15.0 |

The mechanisms through which this compound exerts its cytotoxic effects include:

- Inhibition of Cancer Stem Cell Phenotypes : this compound has been shown to reduce the expression of key proteins involved in cancer stem cell maintenance, such as STAT1 and HDAC4. This inhibition leads to decreased cell migration and invasion, critical factors in cancer metastasis .

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, enhancing cell death through the activation of caspases and downregulation of anti-apoptotic proteins .

- Cell Cycle Arrest : this compound has been observed to induce cell cycle arrest in various phases, contributing to its anticancer efficacy .

Study 1: In Vitro Effects on Lung Cancer Cells

A study conducted on A549 lung cancer cells demonstrated that treatment with this compound at a concentration of 10 µg/mL resulted in a significant reduction in cell viability and migration capabilities. The treatment also led to an upregulation of E-cadherin and downregulation of N-cadherin and vimentin, indicating a reversal of epithelial-mesenchymal transition (EMT) processes .

Study 2: Anticancer Properties in Animal Models

In vivo studies using animal models have indicated that this compound can inhibit tumor growth and reduce tumor size significantly when administered at therapeutic doses. These studies support its potential as a chemopreventive agent against liver and lung cancers .

特性

IUPAC Name |

7,9,12-trihydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-11(2)5-6-13-15(24)10-16(25)17-18(26)14-9-12-7-8-23(3,4)29-20(12)19(27)22(14)28-21(13)17/h5,7-10,24-25,27H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJOUIWWNNDURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C4C(=C3)C=CC(O4)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869880-32-0 | |

| Record name | Formoxanthone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869880320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FORMOXANTHONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV38JQN4MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。